
tert-Butyl (3-nitropyridin-2-yl)carbamate
Übersicht
Beschreibung
Tert-Butyl (3-nitropyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H13N3O4 and its molecular weight is 239.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl (3-nitropyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 238.24 g/mol. The compound features a tert-butyl group, a nitro-substituted pyridine ring, and a carbamate functional group, which contribute to its biological reactivity and pharmacological properties.
Research indicates that the nitro group present in the pyridine ring enhances the compound's reactivity, potentially facilitating interactions with various biological targets. Specifically, this compound has been identified as a promising inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in regulating the cell cycle. Inhibition of these kinases can lead to antiproliferative effects on cancer cells, suggesting its potential as an anticancer agent.
Anticancer Activity
The compound has demonstrated significant inhibitory activity against specific CDKs, supporting its candidacy for anticancer drug development. Studies have shown that compounds with similar structures exhibit potent antitumor effects, indicating that modifications in substituents can influence both chemical reactivity and biological activity .
Inhibition Studies
Several studies have focused on the binding affinity and inhibitory effects of this compound on CDKs. These studies utilize various techniques such as molecular docking and kinetic assays to elucidate the interaction mechanisms between the compound and its targets .
Comparative Analysis
A comparative analysis of related compounds highlights how structural variations impact biological activity. For instance, modifications in the pyridine ring or the carbamate moiety can lead to enhanced potency against cancer cell lines or improved selectivity towards specific biological targets.
Compound | CDK Inhibition Activity | Antimicrobial Activity (MIC μM) |
---|---|---|
This compound | Significant | Not specifically studied |
Related Compound A | Moderate | 0.39 |
Related Compound B | High | 0.78 |
Eigenschaften
IUPAC Name |
tert-butyl N-(3-nitropyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-8-7(13(15)16)5-4-6-11-8/h4-6H,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPGHKYVWVVVGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679894 | |
Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040363-53-8 | |
Record name | tert-Butyl (3-nitropyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.